1,1-Diphenyloctan-1-ol
Description
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Structure
3D Structure
Properties
CAS No. |
17222-56-9 |
|---|---|
Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,1-diphenyloctan-1-ol |
InChI |
InChI=1S/C20H26O/c1-2-3-4-5-12-17-20(21,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,21H,2-5,12,17H2,1H3 |
InChI Key |
YYJLLMXLZZGCBY-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Other CAS No. |
17222-56-9 |
Origin of Product |
United States |
The Contextual Significance of Tertiary Alcohols in Organic Chemistry
Tertiary alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms. fiveable.me This distinct structural arrangement imparts unique chemical properties that set them apart from primary and secondary alcohols. A key characteristic of tertiary alcohols is their resistance to oxidation under standard conditions. solubilityofthings.comijrpr.com Unlike primary and secondary alcohols, which can be readily oxidized to form aldehydes, carboxylic acids, or ketones, tertiary alcohols lack a hydrogen atom on the hydroxyl-bearing carbon, making them stable to many common oxidizing agents. fiveable.meijrpr.com
The reactivity of tertiary alcohols is often dominated by reactions involving the hydroxyl group. They can act as weak bases, reacting with strong acids to form oxonium ions, a process that facilitates the departure of the hydroxyl group as a water molecule, leading to the formation of a stable tertiary carbocation. masterorganicchemistry.comstackexchange.com This propensity to form stable carbocations makes tertiary alcohols valuable intermediates in a variety of organic transformations, including substitution and elimination reactions. Their unique reactivity and structural bulk make them crucial building blocks in the synthesis of complex molecules and materials. solubilityofthings.com
An Overview of Diphenyl Substituted Alcohols in Research and Development
Diphenyl-substituted alcohols, a category that includes 1,1-Diphenyloctan-1-ol, are compounds that feature two phenyl groups attached to the same carbon atom that bears the hydroxyl group. This structural motif is of significant interest in various areas of research and development. The presence of the two bulky phenyl groups creates a sterically hindered environment around the hydroxyl group, influencing the molecule's reactivity and conformational preferences.
These compounds often serve as versatile intermediates in organic synthesis. For instance, derivatives of diphenyl-substituted alcohols, such as chiral amino alcohols, are pivotal in the field of asymmetric catalysis, where they are used as chiral ligands or auxiliaries to control the stereochemical outcome of reactions. smolecule.com The synthesis of various diphenyl-substituted propanols and their derivatives has been a focus of research, with applications in pharmaceuticals and materials science. nih.govresearchgate.net The development of efficient synthetic routes, such as Grignard reactions and transition-metal-free radical coupling, has expanded the accessibility and diversity of these compounds. nih.gov Furthermore, research into diphenyl-substituted compounds extends to areas like the development of allosteric modulators for receptors, highlighting their potential in medicinal chemistry. nih.gov
Scope and Academic Relevance of 1,1 Diphenyloctan 1 Ol Research
Classical Grignard Reaction Approaches
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, is a cornerstone of organic synthesis for forming carbon-carbon bonds. libretexts.org It is particularly valuable for synthesizing tertiary alcohols like this compound.
Synthesis via Benzophenone (B1666685) and Alkylmagnesium Halides
The most direct synthesis of this compound involves the reaction of benzophenone with an octylmagnesium halide, typically octylmagnesium bromide. The Grignard reagent is prepared by reacting an alkyl halide (1-bromooctane) with magnesium metal in an anhydrous ether solvent. researchgate.netrsc.org The organomagnesium halide functions as a potent nucleophile, with the carbon atom bearing a partial negative charge. derpharmachemica.com
Reaction Scheme:
Formation of Grignard Reagent: 1-Bromooctane + Mg → Octylmagnesium bromide
Nucleophilic Addition: Benzophenone + Octylmagnesium bromide → Magnesium alkoxide intermediate
Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → this compound
Optimization of Reaction Conditions for Enhanced Yields
Maximizing the yield of the desired tertiary alcohol requires careful control over several reaction parameters. Key factors include temperature, reagent concentration, and the use of additives. numberanalytics.com
Table 1: Factors for Optimizing Grignard Synthesis of Tertiary Alcohols
| Parameter | Objective | Typical Conditions & Rationale | Citations |
|---|---|---|---|
| Temperature | Minimize side reactions (e.g., enolization, reduction, Wurtz coupling). | Low temperatures (0°C to -78°C) are often used to control the exothermic reaction and improve selectivity. | google.commit.edu |
| Solvent | Stabilize Grignard reagent and maintain anhydrous conditions. | Anhydrous ethers (diethyl ether, THF) are required as they solvate the magnesium center, preventing reagent decomposition. | derpharmachemica.com |
| Reagent Quality | Ensure efficient reaction initiation and completion. | High-purity magnesium and strictly anhydrous reagents and glassware are essential to prevent the Grignard reagent from being quenched by protic contaminants. | libretexts.org |
| Additives | Improve yield and selectivity; suppress byproducts. | Lewis acids (e.g., CeCl₃, LaCl₃·2LiCl) can suppress enolization. For asymmetric synthesis, chiral ligands are used. | google.comorganic-chemistry.org |
Role of Solvent Systems and Quenching Procedures
The choice of solvent is critical for the successful formation and reaction of the Grignard reagent. Anhydrous ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard because they are aprotic and their oxygen atoms can coordinate to the magnesium, stabilizing the organometallic complex. researchgate.netderpharmachemica.com Ionic liquids have also been explored as a non-flammable alternative to traditional ether solvents. derpharmachemica.com Studies have systematically evaluated different solvents, with 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent, showing superior performance in some cases by suppressing byproducts. google.com
After the Grignard reagent has reacted with the ketone, the resulting magnesium alkoxide intermediate must be hydrolyzed in a step known as quenching or workup. This is typically done by the careful, dropwise addition of an aqueous acid solution, such as dilute hydrochloric acid (HCl) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). orgsyn.orgorgsyn.org The reaction is often cooled in an ice bath during this step to control the exothermic reaction between the excess Grignard reagent and water. orgsyn.org Proper quenching is crucial to protonate the alkoxide to form the final alcohol product and to dissolve the magnesium salts for easier separation. libretexts.org
Table 2: Common Solvents and Quenching Agents for Grignard Reactions
| Component | Examples | Purpose | Citations |
|---|---|---|---|
| Solvent Systems | Diethyl ether (Et₂O) | Aprotic solvent required to stabilize the Grignard reagent through coordination. Must be anhydrous. | derpharmachemica.comgoogle.com |
| Tetrahydrofuran (THF) | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | |||
| Quenching Agents | Saturated aqueous NH₄Cl | To protonate the intermediate magnesium alkoxide to the final alcohol and to neutralize excess Grignard reagent. | orgsyn.orgorgsyn.org |
| Dilute HCl or H₂SO₄ |
Advanced Synthetic Strategies for Diphenyl Alcohol Derivatives
Beyond classical methods, advanced strategies involving radical mechanisms offer alternative pathways to diphenyl alcohol derivatives, often under transition-metal-free conditions.
Radical Coupling Methodologies
Radical coupling reactions represent a modern approach to forming carbon-carbon bonds. These methods can offer different selectivity and functional group tolerance compared to traditional ionic reactions.
Recent research has demonstrated the synthesis of diphenyl-substituted alcohols through the base-mediated radical coupling of aromatic alcohols. nih.govresearchgate.net In one such method, a simple base like potassium tert-butoxide (t-BuONa) is proposed to act as both a base and a radical initiator, facilitating the cross-coupling of a secondary alcohol with a primary alcohol under transition-metal-free conditions. nih.govresearchgate.net For example, 1,3-diphenylpropan-1-ol (B1266756) can be synthesized with excellent yield via the β-alkylation of 1-phenylethanol (B42297) with benzyl (B1604629) alcohol. researchgate.net
The proposed mechanism involves the deprotonation of the alcohols by the base to form alkoxides. researchgate.netnih.gov At elevated temperatures, these species may form radical anions via a single electron transfer (SET) process. researchgate.netresearchgate.net These radical intermediates then couple to form the new C-C bond. Studies have shown that the choice of base and reaction temperature significantly impacts the reaction yield. For instance, t-BuONa was found to be the most effective base for the coupling of 1-phenylethanol and benzyl alcohol, with optimal yields achieved at 140°C. researchgate.net Other strong bases like potassium hydroxide (B78521) (KOH) have also been used to catalyze the cross-coupling of primary and secondary alcohols through a radical pathway. ias.ac.in
Table 3: Effect of Base on Radical Coupling Yield
| Base | Yield of 1,3-diphenylpropan-1-ol (%) |
|---|---|
| t-BuONa | 95 |
| t-BuOK | 50 |
| NaH | 13 |
| K₂CO₃ | 0 |
Data adapted from a study on the base-mediated coupling of 1-phenylethanol with benzyl alcohol. researchgate.net
An in-depth examination of the synthetic strategies for producing this compound and structurally similar diphenyl alcohols reveals a landscape of evolving chemical methodologies. These approaches range from traditional organometallic reactions to modern, sustainable techniques, including transition-metal-free radical pathways and advanced flow chemistry systems. This article focuses exclusively on the specified synthetic methodologies, providing a structured overview of current research and developments in the field.
1 Synthetic Methodologies for this compound and Related Diphenyl Alcohols
The synthesis of tertiary alcohols, such as this compound, and related diphenyl structures is often achieved through the addition of organometallic reagents to carbonyl compounds. For instance, the Grignard reaction, a foundational method in organic chemistry, can be employed to form such carbon-carbon bonds. mnstate.edu Specifically, a compound like this compound could be synthesized by reacting an octylmagnesium halide with benzophenone, or by reacting phenylmagnesium bromide with an octyl phenyl ketone. ontosight.aiyoutube.com Similarly, organolithium reagents, which are more reactive than their Grignard counterparts, serve as powerful nucleophiles for these transformations. nih.govlibretexts.org
2 Transition-Metal-Free Conditions for Radical Pathways
Recent advancements have focused on developing more sustainable synthetic routes that avoid the use of transition metals, which can be costly and toxic. acs.org One such approach involves the radical coupling of aromatic alcohols under transition-metal-free conditions. nih.govchalmers.se A notable example is the β-alkylation of 1-phenylethanol with benzyl alcohols, which proceeds efficiently using sodium tert-butoxide (t-BuONa) in an inert atmosphere. nih.govresearchgate.net In this system, t-BuONa is proposed to function as both a base and a radical initiator. chalmers.seresearchgate.net The reaction demonstrates that elevating the temperature is crucial for success, with optimal yields being achieved at around 140 °C. researchgate.net
The choice of base is critical, as weaker bases like sodium carbonate or potassium phosphate (B84403) are ineffective for this transformation. researchgate.net The performance also depends on the alkali counter-ion of the tert-butoxide, with t-BuONa providing the highest yield. researchgate.net This methodology represents a green and efficient alternative to classical C-C bond formation, utilizing readily available alcohols as alkylating agents instead of hazardous alkyl halides. chalmers.se
| Base | Temperature (°C) | Yield of 1,3-diphenylpropan-1-ol (%) |
|---|---|---|
| None | 140 | 0 |
| K₂CO₃ | 140 | Ineffective |
| K₃PO₄ | 140 | Ineffective |
| LiOᵗBu | 140 | 13 |
| KOᵗBu | 140 | 82 |
| NaOᵗBu | < 80 | 0 |
| NaOᵗBu | 100 | Significant Yield |
| NaOᵗBu | 140 | 95 |
3 Investigations into Radical Anion Formation
The mechanism for the transition-metal-free, base-mediated coupling of alcohols is proposed to involve the formation of reactive radical anions. nih.govresearchgate.net Mechanistic studies and supporting literature suggest a pathway that begins with the deprotonation of the aromatic alcohols by a strong base like t-BuONa to form alkoxides. researchgate.net At elevated temperatures, these alkoxide species may undergo a second deprotonation, creating dianions. researchgate.net
Subsequently, a single electron transfer (SET) from these dianions to the alcohol substrates or the aromatic solvent is thought to generate radical anions. researchgate.net These highly reactive intermediates are central to the C-C bond formation. For example, in the coupling of 1-phenylethanol and benzyl alcohol, the benzyl-based radical anion can insert into the enolate form of the deprotonated 1-phenylethanol. researchgate.net This leads to the formation of a ketone intermediate, which, after elimination and subsequent reduction steps, yields the final β-alkylated alcohol product. chalmers.seresearchgate.net
2 Beta-Alkylation of Aromatic Alcohols
Beta-alkylation of alcohols represents a powerful and atom-efficient strategy for constructing C-C bonds, directly using alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. chalmers.sebeilstein-journals.org This process typically involves the temporary oxidation of a primary alcohol to an aldehyde, which then undergoes a coupling reaction (such as an aldol (B89426) condensation) with a secondary alcohol. The resulting intermediate is then hydrogenated to form the final β-alkylated alcohol, with water as the sole byproduct. nih.govacs.org
1 Cross-Coupling of 1-Phenylethanol Analogues with Benzyl Alcohols
The cross-coupling of secondary alcohols like 1-phenylethanol with primary alcohols such as benzyl alcohol is a frequently studied model reaction for β-alkylation. nih.govbeilstein-journals.orgnih.gov This transformation has been achieved using both transition-metal-free methods and various catalytic systems. researchgate.netbeilstein-journals.org Under transition-metal-free conditions, the reaction can afford 1,3-diphenylpropan-1-ol in excellent yield. nih.govchalmers.se The reaction shows good tolerance for various functional groups on the benzyl alcohol partner, allowing for the synthesis of a range of phenyl-substituted propan-1-ol derivatives in moderate-to-good yields. researchgate.net This specific coupling has also served as a benchmark for testing the efficacy of numerous metal-based catalysts. beilstein-journals.orgnih.govarabjchem.org
2 Catalytic Systems in Beta-Alkylation Reactions
A variety of catalytic systems have been developed to facilitate the β-alkylation of secondary alcohols with primary alcohols. These systems often rely on transition metals from the iron, cobalt, and ruthenium families, which are more earth-abundant and less expensive than precious metals like palladium or platinum.
Manganese-based catalysts have emerged as effective options. Phosphine-free manganese(I) complexes, when paired with a base such as potassium tert-butoxide (t-BuOK), have been shown to catalyze the alkylation of 1-phenylethanol with benzyl alcohol, achieving yields up to 90%. beilstein-journals.org Iron(II) acetylacetonate (B107027) has also been identified as a catalyst for this reaction, proceeding via a hydrogen autotransfer mechanism involving alcohol oxidation, cross-aldol condensation, and subsequent chalcone (B49325) reduction. nih.gov Furthermore, ruthenium complexes, including pincer-type catalysts, are highly efficient for this transformation, demonstrating strong catalytic activity even at low loadings. arabjchem.orgresearchgate.net Cobalt-catalyzed systems also enable this reaction and can offer switchable selectivity between the alcohol and ketone products by adjusting reaction parameters. acs.org
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Mn Complex (Mn17) | t-BuOK | Toluene (B28343) | 110 | 90 | beilstein-journals.org |
| Mn Complex (Mn18) | t-BuOK | Toluene | 135 | 82 | beilstein-journals.org |
| Iron(II) acetylacetonate | Not specified | Not specified | Not specified | Effective Catalyst | nih.gov |
| Ru-PNN Complex (C31) | t-BuOK | Toluene | 110 | 94 (conversion) | arabjchem.org |
| Co Catalyst | t-BuOK | Toluene | 110 | Not specified (effective) | acs.org |
3 Microwave-Assisted Synthetic Protocols for Diphenyl Alcohols
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. ijcce.ac.irbeilstein-journals.org This technology has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and alcohols. beilstein-journals.orgmdpi.com
In the context of diphenyl alcohol synthesis, microwave irradiation can accelerate reactions such as intramolecular cyclocondensations and multi-component reactions. ijcce.ac.irmdpi.com For instance, a study on the synthesis of substituted pyrroles from 2-amino acid-derived enamines demonstrated that microwave-assisted cyclization produced yields of 55-86%, a significant improvement over conventional heating methods. mdpi.com This eco-friendly strategy aligns with the principles of green chemistry by minimizing reaction times and energy consumption, offering a promising avenue for the efficient synthesis of complex molecules like substituted diphenyl alcohols. beilstein-journals.org
4 Flow Chemistry Approaches in Diphenyl Alcohol Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and process control. durham.ac.ukresearchgate.net This technology is particularly well-suited for handling hazardous reagents, such as organolithium compounds or Grignard reagents, which are often used in the synthesis of diphenyl alcohols. unimi.itbeilstein-journals.org By reacting small amounts of these potent reagents at a time under controlled conditions, the risks associated with large-scale batch reactions are minimized. unimi.it
Continuous flow systems have been developed for Grignard reactions, enabling the safe and efficient synthesis of secondary and tertiary alcohols. unimi.itbeilstein-journals.org These protocols often result in high yields and excellent reproducibility. unimi.it A significant advancement is the integration of online monitoring tools, such as NMR spectroscopy, into automated flow synthesis platforms. researchgate.net This allows for real-time analysis of the reaction stream, enabling dynamic control and optimization of reaction parameters to ensure, for example, the complete formation of a Grignard reagent before the addition of the carbonyl substrate. researchgate.net Such integrated multi-step flow processes, which can combine synthesis, work-up, and purification, represent a powerful platform for producing advanced chemical architectures like this compound. durham.ac.uk
Catalytic Hydrogenation and Transfer Hydrogenation Reactions
Stereoselective Hydrogenation of Carbonyl Precursors
The synthesis of chiral tertiary alcohols, including analogues of this compound, is a significant challenge in asymmetric synthesis. The stereoselective hydrogenation of prochiral ketones represents a primary route to access these valuable compounds.
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and well-established method for the stereoselective reduction of ketones. acs.org This technique often employs ruthenium (II), rhodium (III), or iridium (III) complexes with chiral ligands. acs.org For instance, Ru(II) catalysts modified with chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands are highly effective for the ATH of ketones and imines. acs.org The mechanism of hydrogen transfer from these catalysts is understood to proceed via a six-membered transition state, where a π/CH interaction between the arene ligand and the substrate's aromatic ring plays a crucial role in determining the stereochemical outcome. acs.org N-alkylation of TsDPEN ligands can further modulate the catalyst's activity and selectivity. acs.org
Catalytic systems based on non-precious metals, such as iron and manganese, have also been developed for the asymmetric hydrogenation of ketones. Iron complexes with pincer ligands have demonstrated high conversions of substituted acetophenones with enantiomeric excesses (ee) up to 96%. rsc.org Similarly, manganese catalysts with amine-centered pincer ligands have provided excellent yields and high stereoselectivity (up to 91% ee) in the hydrogenation of various ketones. rsc.org
Another approach involves the use of chiral auxiliaries. For example, chiral amino alcohols, which can be synthesized from amino acid esters like L-leucine methyl ester hydrochloride through reaction with a Grignard reagent, serve as effective chiral ligands. orgsyn.org Polymer-supported chiral amino alcohols have been used to prepare chiral reagents with borane (B79455), which can reduce ketones to optically active alcohols with up to 97% optical purity. rsc.org
Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Ketones
| Catalyst/Reagent | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru(II)/N-tosyl-1,2-diphenylethylenediamine (TsDPEN) | Aromatic Ketones | (S) or (R) | High | acs.org |
| Ru(II)/N-alkylated TsDPEN | Ketones & Imines | (S) or (R) | High | acs.org |
| Iron Pincer Complex | Substituted Acetophenones | Not Specified | Up to 96% | rsc.org |
| Manganese Pincer Complex | Aromatic Ketones | Not Specified | Up to 91% | rsc.org |
Biocatalytic Hydrogenation of Related Chalcone Derivatives
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that serve as valuable precursors for various flavonoids and other biologically active molecules. Their structural relation to diphenyl alkanols makes their hydrogenation reactions relevant. The selective reduction of the carbon-carbon double bond in chalcones to yield dihydrochalcones is a key transformation that can be achieved with high efficiency and selectivity using biocatalytic methods. mdpi.comnih.gov
Whole-cell biocatalysis offers a green and sustainable alternative to traditional chemical synthesis for the hydrogenation of chalcones. mdpi.com Various microorganisms, including yeast strains like Saccharomyces cerevisiae and non-conventional yeasts, have been shown to effectively hydrogenate the C=C bond of chalcones. mdpi.comdntb.gov.ua For example, Saccharomyces cerevisiae has been used for the highly efficient and chemoselective microbiological hydrogenation of chalcone derivatives in a water-organic solvent two-phase system. mdpi.com The substrate scope is broad, and the position of substituents on the aromatic rings can influence the degree of conversion. dntb.gov.ua
Cyanobacteria have also been identified as effective biocatalysts for the regioselective bio-reduction of chalcones to dihydrochalcones. nih.gov Several cyanobacterial strains can convert chalcone into dihydrochalcone (B1670589) with yields approaching 100%. nih.gov This biotransformation is particularly noteworthy as it mimics metabolic pathways found in plants. nih.gov
Beyond biocatalysis, chemical methods have also been developed for the asymmetric hydrogenation of chalcones. A chiral phosphoric acid can catalyze the asymmetric transfer hydrogenation of trans-chalcones using pinacolborane as the hydride source. organic-chemistry.org This method provides access to chiral dihydrochalcone derivatives with high yields and enantioselectivities under mild reaction conditions. organic-chemistry.org
Table 2: Biocatalytic and Catalytic Hydrogenation of Chalcones
| Catalyst/Biocatalyst | Substrate | Product | Yield/Conversion | Selectivity | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | Chalcone derivatives | Dihydrochalcones | High | Chemoselective | mdpi.com |
| Non-conventional yeasts (Rhodotorula marina, Rhodotorula rubra) | 2'-hydroxybromochalcones | 2'-hydroxybromodihydrochalcones | Up to 95.4% | High | dntb.gov.ua |
| Cyanobacteria (Anabaena laxa, Aphanizomenon klebahnii) | Chalcone | Dihydrochalcone | >99% | Regioselective | nih.gov |
Carbonylation and Rearrangement Reactions Involving Diphenyl Alcohols
Diphenyl alcohols and related structures can participate in a variety of carbonylation and rearrangement reactions, often catalyzed by acids or transition metals, leading to significant structural modifications.
Carbonylation Reactions: Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule. An example related to diphenyl structures is the palladium/copper co-catalyzed oxidative double C(sp²)–H functionalization/carbonylation of diphenylamines to synthesize acridones. acs.org This process is atom-economic and proceeds under mild conditions, demonstrating the utility of modern catalytic methods to construct complex heterocyclic systems from simple precursors. acs.org While this example does not start with a diphenyl alcohol, it illustrates the carbonylation of a closely related diphenyl framework. Thermodynamic studies on carbonylation reactions, such as the rhodium-catalyzed carbonylation of methanol (B129727), indicate that they are often kinetically and thermodynamically feasible within specific temperature and pressure ranges. researchgate.net
Rearrangement Reactions: Cationic rearrangements are a hallmark of the reactivity of alcohols, particularly tertiary alcohols like diphenyl alkanols, in acidic media. The pinacol (B44631) rearrangement, the acid-catalyzed transformation of a 1,2-diol into a ketone, is a classic example. libretexts.org This reaction proceeds through a carbocation intermediate, which can undergo a 1,2-alkyl or 1,2-aryl shift.
The dehydration of 2,2-dimethyl-1,1-diphenylpropan-1-ol with acidic reagents provides a well-studied case of rearrangement. rsc.org The initial dehydration product, 2-methyl-3,3-diphenylbut-1-ene, rapidly rearranges under acidic conditions to the more stable 3-methyl-2,3-diphenylbut-1-ene. rsc.org This highlights the propensity of the initially formed carbocation to undergo Wagner-Meerwein shifts to form a more stabilized carbocation. msu.edu
In superacidic media (e.g., FSO₃H-SbF₅), the reactivity is even more pronounced. Ketones can undergo protonation on the carbonyl oxygen to form carboxonium ions, and further protonation can lead to dications, which are susceptible to complex rearrangements. beilstein-journals.org For instance, the benzilic acid rearrangement converts a 1,2-diketone into a carboxylic acid via the migration of an aryl group. libretexts.org These transformations underscore the diverse reaction pathways available to diphenyl-substituted molecules under strongly acidic conditions, driven by the formation of stable carbocationic intermediates. msu.edubeilstein-journals.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₂₀H₂₆O |
| N-tosyl-1,2-diphenylethylenediamine (TsDPEN) | C₂₈H₂₈N₂O₂S |
| Acetophenone | C₈H₈O |
| Chalcone (1,3-Diphenyl-2-propen-1-one) | C₁₅H₁₂O |
| Dihydrochalcone (1,3-Diphenyl-1-propanone) | C₁₅H₁₄O |
| Pinacolborane | C₆H₁₅BO₂ |
| Diphenylamine | C₁₂H₁₁N |
| Acridone | C₁₃H₉NO |
| 2,2-Dimethyl-1,1-diphenylpropan-1-ol | C₁₇H₂₀O |
| 2-Methyl-3,3-diphenylbut-1-ene | C₁₇H₁₈ |
| 3-Methyl-2,3-diphenylbut-1-ene | C₁₇H₁₈ |
| L-leucine methyl ester hydrochloride | C₇H₁₆ClNO₂ |
Mechanistic Investigations of Reactions Involving 1,1 Diphenyloctan 1 Ol Precursors and Analogues
Elucidation of Reaction Pathways in Radical Coupling Processes
Radical coupling reactions offer a powerful method for C-C bond formation. Tertiary alcohols, including analogues of 1,1-Diphenyloctan-1-ol, can serve as precursors to tertiary alkyl radicals, which are valuable intermediates in synthesis. acs.org
In many radical reactions involving alcohol precursors, the identification of key intermediates is paramount to understanding the reaction pathway. For benzylic alcohols, which are structural analogues of this compound, experimental and spectroscopic studies have pointed to the formation of radical anions as crucial intermediates. rsc.orgrsc.org
In a recently developed radical condensation reaction that couples benzylic alcohols with acetamides, the radical anion of the benzylic alcohol is proposed as the key intermediate. rsc.orgrsc.org This species is believed to form through a single electron transfer process and subsequently couples with the enolate of the amide to forge the new carbon-carbon bond. rsc.org Mechanistic studies, including trapping experiments, support this radical pathway. rsc.orgrsc.org For instance, in the coupling of 1-phenylethanol (B42297) with benzyl (B1604629) alcohols, a transition-metal-free process, it is suggested that reactive radical anions form through base-mediated deprotonation and single electron transfer. researchgate.netnih.gov
Bases play a multifaceted role in reactions involving alcohol precursors. Beyond their traditional function as proton abstractors, certain bases can initiate radical pathways and act as dehydrating agents.
Dual Role as Base and Radical Initiator: In several transition-metal-free coupling reactions, potassium tert-butoxide (t-BuOK) has been identified as serving a dual role: it acts as a base to deprotonate the alcohol and also as an initiator of the radical reaction. rsc.orgrsc.org This dual functionality is significant in reactions where benzylic alcohols are coupled with other nucleophiles. rsc.org The use of t-BuOK as the sole additive can generate 3-arylpropanamides from benzylic alcohols and acetamides, with water as the only byproduct. rsc.org Mechanistic studies propose that the base facilitates the formation of a radical anion intermediate, which drives the reaction forward. rsc.orgnih.gov
The effectiveness of different bases can vary significantly, as shown in the synthesis of 1,3-diphenylpropan-1-ol (B1266756).
| Base | Yield (%) |
| t-BuONa | 95 |
| t-BuOK | 85 |
| NaH | 50 |
| DBU | 25 |
| DABCO | 15 |
This table illustrates the effect of different bases on the yield of 1,3-diphenylpropan-1-ol in a radical coupling reaction. Data adapted from a 2024 study. researchgate.net
Role as Dehydrating Agent: Tertiary alcohols, such as this compound, can undergo dehydration to form alkenes. This elimination reaction is often acid-catalyzed but can also be achieved under basic conditions. pressbooks.pub Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) are effective for dehydrating tertiary alcohols at low temperatures. pressbooks.pub In this process, the alcohol's hydroxyl group is converted into a dichlorophosphate, which is a much better leaving group. The reaction then proceeds via an E2 mechanism, where pyridine acts as the base to remove a proton from an adjacent carbon, leading to the formation of a double bond. pressbooks.pub The regioselectivity of this elimination typically follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. pressbooks.pub For this compound, dehydration would be expected to primarily yield 1,1-diphenyloct-1-ene.
Kinetic Isotope Effect Studies in Catalytic Transformations
Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. semanticscholar.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium).
While specific KIE studies on this compound are not prominent in the literature, the principles are widely applied to reactions of analogous alcohols. For example, in the ruthenium-catalyzed amidation of alcohols, a KIE value of 2.29 was observed. dtu.dk This value suggested that the cleavage of the C-H bond is not the sole rate-determining step but is one of several slow steps within the catalytic cycle. dtu.dk
Furthermore, deuterium-labeling experiments can reveal the reversibility of certain steps. In the same ruthenium-catalyzed reaction, experiments with deuterated alcohols and amines indicated the involvement of ruthenium-dihydride species in the catalytic cycle. dtu.dk Inverse kinetic isotope effects (KIEs < 1) have also been observed in certain systems, such as the oxygen reduction reaction on platinum surfaces in the presence of D₂O versus H₂O. nih.gov These inverse effects were attributed to differences in zero-point energies between hydroxyl (OH) and deuteroxyl (OD) groups adsorbed on the catalyst surface, which in turn affects the coverage and binding strength. nih.gov Such studies highlight the detailed mechanistic information that can be gleaned from isotopic substitution in reactions involving hydroxyl groups, which is directly relevant to alcohols like this compound.
Studies on Catalyst Activation and Catalytic Cycle Development
Catalysis works by providing an alternative reaction pathway with a lower activation energy. uobabylon.edu.iq The development of a catalytic process involves understanding the catalyst's activation and the elementary steps that constitute the catalytic cycle.
Catalyst Activation: A catalyst may exist in a latent or precatalyst form and require an activation step to enter the catalytic cycle. nih.gov This activation can be triggered by heat, chemical reagents, or even mechanical force. nih.gov In palladium-catalyzed C-H activation reactions, the active Pd(II) catalyst can be generated from a Pd(0) precursor. The catalytic cycle often involves the coordination of reactants to the metal center, a key bond-forming or bond-breaking step, and finally, the release of the product, which regenerates the active catalyst. uobabylon.edu.iqnih.gov
Catalytic Cycles: For reactions involving precursors to this compound, several catalytic cycles are relevant.
Pd(II)/Pd(0) Cycle: Common in cross-coupling reactions, this cycle involves oxidative addition, transmetalation, and reductive elimination steps. In C-H activation contexts, a Pd(II) species can react with a C-H bond, and the cycle is often closed by a reoxidation step, sometimes using air (O₂) as the terminal oxidant. nih.gov
Dual Catalytic Systems: More complex transformations can employ two distinct but cooperative catalytic cycles. For instance, merging visible-light photoredox catalysis with transition metal C-H activation allows for the generation of radical intermediates under mild conditions, which can then be intercepted by the C-H activated species. beilstein-journals.org
Borrowing Hydrogen Catalysis: This strategy involves the temporary removal of hydrogen from an alcohol by a catalyst to form a carbonyl compound in situ. This intermediate then reacts with a nucleophile, and the hydrogen is subsequently returned by the catalyst to a later intermediate in the sequence. researchgate.net
In many catalytic systems, especially those involving palladium, dimeric catalyst species can form. Kinetic studies can help determine whether these dimers are part of the active catalytic cycle or off-cycle, inactive reservoirs. nsf.gov
Regioselectivity and Stereoselectivity in Alkylation Reactions
Alkylation reactions are fundamental for building molecular complexity. When using precursors of this compound or its analogues, controlling the regioselectivity (where the new bond forms) and stereoselectivity (the 3D arrangement of the new bond) is critical.
Regioselectivity: The regioselectivity of alkylation often depends on how a key intermediate, such as an enolate, is generated. For ketones, deprotonation can lead to different enolates.
Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically removes the most accessible proton, leading to the less substituted (kinetic) enolate. thieme-connect.desit.edu.cn
Thermodynamic Control: Using a weaker base or allowing the reaction to reach equilibrium at higher temperatures favors the formation of the more substituted, thermodynamically more stable enolate. thieme-connect.de
In palladium-catalyzed homologation of aryl ketones with alkenols, the choice of ligand can significantly influence regioselectivity, directing the reaction to form either α- or β-aryl ketone products. nih.gov
Stereoselectivity: In reactions that create a new chiral center, controlling the stereoselectivity is often a major challenge. In the context of macrocyclization via Heck coupling, the conformational constraints of the large ring can lead to high stereoselectivity (e.g., E/Z > 20:1), whereas the same reaction performed intermolecularly might yield a nearly equal mixture of isomers. acs.org Asymmetric additions to carbonyls, a common route to chiral tertiary alcohols, often employ chiral ligands to induce high enantioselectivity. For example, the addition of alkenylzirconium reagents to aldehydes in the presence of chiral amino thiol ligands can produce allylic alcohols with high enantiomeric excess. pitt.edu
Analysis of Transition States and Energy Profiles
The transition state is the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the reaction rate. uobabylon.edu.iq Both experimental and computational methods are used to analyze these fleeting structures.
Experimental Probes: As discussed previously, kinetic isotope effect (KIE) studies provide invaluable experimental data about the transition state. semanticscholar.org A significant primary KIE suggests that a C-H (or other isotopically substituted) bond is being broken in the rate-determining transition state. The magnitude of the KIE can provide further details; for instance, a maximum value is often associated with a symmetric transition state where the atom being transferred is equally bonded to the donor and acceptor. semanticscholar.org
Computational Analysis: Density Functional Theory (DFT) has become a powerful tool for mapping out the entire energy profile of a reaction. dtu.dkresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction pathway can be visualized. These calculations can:
Compare the energy barriers of competing pathways to predict the major product. researchgate.net
Provide a 3D structure of the transition state, showing which bonds are breaking and forming.
Corroborate or refine mechanisms proposed from experimental data. For example, in a ruthenium-catalyzed reaction, DFT calculations helped to model the Hammett study data and supported a catalytic cycle involving a trans-dihydride intermediate as being more favorable than a cis-dihydride pathway. dtu.dk
For reactions involving analogues of this compound, such as the acid-catalyzed cyclialkylation of phenylated alkanols, the mechanism is understood to proceed through a stable tertiary carbocation intermediate, which is a key feature that can be modeled computationally to understand the reaction's feasibility and selectivity. researchgate.net
Stereoselective Synthesis of Chiral Diphenyl Alcohol Derivatives
Enantioselective Reduction of Ketone Precursors
The enantioselective reduction of prochiral diaryl ketones is a primary route to chiral secondary diphenyl alcohols, such as benzhydrols. organic-chemistry.orgnih.gov This transformation is crucial for producing enantiomerically pure secondary alcohols which serve as important intermediates in the synthesis of biologically relevant structures. mdpi.com
The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the asymmetric reduction of prochiral ketones. nih.gov It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-α,α-diphenyl-2-pyrrolidinemethanol, and a stoichiometric reducing agent such as borane (B79455) (BH₃). nih.govbohrium.commdpi.com The catalyst, which can be prepared in situ to ensure reliability and reproducibility, coordinates to the ketone and the borane, facilitating a highly enantioselective hydride transfer via a six-membered cyclic transition state. nih.govbohrium.comorganic-chemistry.org
This method has proven effective for a wide range of ketones, including diaryl ketones, affording the corresponding chiral secondary alcohols with high yields and excellent enantiomeric excess (ee). nih.govbohrium.commdpi.com For instance, the in-situ generation of the catalyst from chiral lactam alcohol and borane has been shown to effectively reduce various prochiral ketones with enantioselectivity up to 98% ee. organic-chemistry.org The B-methyl derivative of the CBS catalyst is often favored due to its greater stability against air and moisture compared to the parent H-CBZ catalyst. ijprs.com
Table 1: CBS-Catalyzed Reduction of Various Ketones
| Ketone Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Acetophenone | 10 mol% (S)-lactam alcohol 2 + BH₃-THF | 95 | 96 (R) | mdpi.com |
| α-Tetralone | 10 mol% (S)-lactam alcohol 2 + BH₃-THF | 94 | 85 (R) | mdpi.com |
| 1-Naphthyl methyl ketone | 10 mol% (S)-lactam alcohol 2 + BH₃-THF | 96 | 91 (R) | mdpi.com |
Data sourced from a study on in-situ generated oxazaborolidine catalysts. mdpi.com
Before the development of catalytic oxazaborolidines, stoichiometric reagents prepared from chiral amino alcohols and borane were used for asymmetric ketone reductions. rsc.org These complexes, often generated in situ, can effectively reduce a variety of ketones. mdpi.comrsc.org For example, α,α-diphenyl β-amino alcohols have been shown to be highly effective chiral auxiliaries, achieving high enantioselectivities in the reduction of various ketones when complexed with borane. rsc.org
Polymer-supported chiral amino alcohols have also been used to create borane complexes, which facilitates easier separation and recycling of the chiral auxiliary. psu.edu These polymeric reagents have demonstrated high enantioselectivities, comparable to their soluble counterparts, in the reduction of aromatic ketones. psu.edu Another approach involves using sodium salts of α-amino acid borane complexes, which can reduce various ketones to optically active alcohols, with sodium L-prolinate borane complex showing notable success. jst.go.jp
Beyond oxazaborolidines, a variety of other catalytic systems have been developed for the enantioselective reduction of diaryl ketones.
Enzyme-Catalyzed Reductions: Ketoreductase enzymes (KREDs) have emerged as powerful biocatalysts for the reduction of substituted benzophenone (B1666685) and benzoylpyridine derivatives. nih.gov These enzymatic reductions often proceed with very high yields (>90%) and exceptional enantioselectivity (up to >99% ee). nih.gov A key advantage of KREDs is that high selectivity does not necessarily require ortho-substitution or significant electronic dissymmetry in the ketone substrate, which can be a limitation for some chemical catalysts. nih.govresearchgate.net
Transition Metal Catalysis:
Cobalt-based catalysts: Highly enantioselective cobalt-catalyzed hydroboration of diaryl ketones using pinacolborane and chiral imidazole (B134444) iminopyridine ligands has been developed. organic-chemistry.org This method produces chiral benzhydrols in excellent yields and ee under mild conditions and has been successfully applied on a gram scale. organic-chemistry.org
Zinc-based catalysts: Chiral zinc catalysts have been used for the enantioselective reduction of ketones with polymethylhydrosiloxane (B1170920) (PMHS). acs.org These systems, which can be generated from ZnEt₂ or Zn(carboxylate)₂ and a chiral diamine, provide good to high enantiomeric excesses. acs.org
Ruthenium-based catalysts: Chiral ruthenium catalysts are widely used for transfer hydrogenation from sources like isopropanol (B130326) or formic acid to ketones, a process that can be highly enantioselective. wikipedia.org
Table 2: Cobalt-Catalyzed Hydroboration of Diaryl Ketones
| Diaryl Ketone Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Benzophenone | 95 | 95 | organic-chemistry.org |
| 4-Methoxybenzophenone | 97 | 93 | organic-chemistry.org |
| 4-Chlorobenzophenone | 96 | 96 | organic-chemistry.org |
Data sourced from a study on enantioselective cobalt-catalyzed hydroboration. organic-chemistry.org
Asymmetric Alkylation Reactions
The synthesis of chiral tertiary alcohols, such as 1,1-diphenyloctan-1-ol, where the stereocenter is a quaternary carbon, requires asymmetric carbon-carbon bond formation. This is most directly achieved by the enantioselective addition of an organometallic reagent to a ketone.
The most direct strategy for synthesizing chiral this compound is the catalytic enantioselective addition of an octyl-based organometallic reagent to benzophenone. The catalytic asymmetric addition of organometallic reagents to carbonyl compounds is one of the most efficient methods for creating chiral alcohols. mdpi.com While extensively studied for aldehydes, the application to less reactive ketones like benzophenone is more challenging. tecnalia.com
Early developments focused on the addition of organozinc reagents to aldehydes, catalyzed by chiral amino alcohols. rug.nl This has been extended to other organometallic reagents, including Grignard and organolithium reagents. mdpi.comtecnalia.com For the synthesis of tertiary alcohols, chiral ligands are used to control the facial selectivity of the nucleophilic attack on the prochiral ketone. For example, chiral 1,2-disubstituted ferrocenyl amino alcohols have been employed as effective ligands for the catalytic addition of dialkylzincs to aldehydes, and similar principles apply to ketone additions. acs.org
The construction of all-carbon quaternary stereocenters is a formidable challenge in modern organic synthesis. rsc.org Asymmetric allylic substitution reactions provide a powerful tool for this purpose. In this context, a quaternary stereocenter of the type found in 1,1-disubstituted alcohols can be constructed through methods like the iridium-catalyzed asymmetric allylic alkylation of β-ketoesters, which generates vicinal tertiary and all-carbon quaternary centers with high control. acs.org
Another relevant strategy is the palladium-catalyzed asymmetric allylic alkylation. For instance, a chiral oxalamide–phosphine (COAP)/Pd(0) complex has been used to catalyze the linear asymmetric allylic alkylation of oxindole (B195798) derivatives with vinyloxirane, creating products with an all-carbon quaternary stereocenter and a primary allylic alcohol side chain in high yield and enantioselectivity. rsc.org While not a direct synthesis of this compound, these advanced methods demonstrate the capability of modern catalysis to construct the challenging quaternary stereocenter present in the target molecule, which could be achieved through a multi-step sequence involving such a key transformation. rug.nlorganic-chemistry.org
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. This is often achieved by introducing a chiral element, such as a chiral auxiliary or catalyst, that influences the stereochemical outcome of a reaction.
One notable approach involves the use of chiral auxiliaries derived from readily available natural products. For instance, the reduction of ketones can be guided by reagents prepared from borane and chiral amino alcohols. The use of (S)-valinol as a chiral catalyst in the reduction of 8-trialkylstannylmenthones has been shown to produce the corresponding trialkyltin alcohols with a significant degree of diastereoselectivity. researchgate.net Similarly, α,α-diphenyl β-amino alcohols have demonstrated high efficacy as chiral auxiliaries, achieving enantiomeric excesses of around 90% in the reduction of various ketones. researchgate.net
Multi-component reactions offer a powerful and efficient route to complex chiral molecules with multiple stereocenters. A one-pot, four-component reaction involving the carbocupration of alkynyl sulfoxides, followed by an in-situ zinc homologation and reaction with an aldehyde or imine, can generate chiral homoallylic alcohols and amines. This method is highly effective for creating both quaternary and tertiary chiral centers with excellent diastereo- and enantioselectivities. acs.org
The synthesis of chiral 1,2- and 1,3-diols, which are prevalent structural motifs in many natural products and pharmaceuticals, can be achieved through the diastereoselective functionalization of C(sp³)–H bonds. By temporarily masking the diol as an acetonide, selective C(sp³)–H arylation can be performed, leading to functionalized diols with high diastereoselectivity. nih.govnih.gov
| Reaction Type | Chiral Influence | Substrate Example | Product | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |
| Ketone Reduction | (S)-valinol catalyst | 8-Trialkylstannylmenthone | Trialkyltin alcohol | >60% d.e. |
| Ketone Reduction | α,α-diphenyl β-amino alcohol auxiliary | Ketones | Alcohols | ~90% e.e. |
| Four-Component Reaction | Alkynyl sulfoxide | Aldehydes/Imines | Homoallylic alcohol/amine | Excellent |
| C(sp³)–H Arylation | Acetonide protecting group | Aryl-substituted 1,3-diols | 1,3-Diaryl-1,3-syn-diols | Excellent |
Chirality Transfer in Complex Molecule Synthesis
Chirality transfer refers to the transmission of stereochemical information from a chiral entity to a new stereocenter within a molecule. This is a fundamental concept in asymmetric synthesis, allowing for the creation of new chiral centers with predictable stereochemistry.
A fascinating example of intricate chirality transfer involves a photoresponsive catalyst that exhibits a dynamic central-to-helical-to-axial-to-central transfer of chirality. In this system, the point chirality of the catalyst dictates its dynamic helical chirality, which in turn is coupled to its axial chirality. This controlled transfer of chirality was demonstrated in the enantioselective addition of diethylzinc (B1219324) to various benzaldehydes, where the stereochemical outcome could be switched by light. acs.org
Metal-catalyzed reactions of chiral allenes are another important area where chirality transfer is crucial. The axial chirality of the allene (B1206475) can be transferred to a new central chirality in the product. For instance, gold-catalyzed intermolecular additions of carbamates to chiral allenes have been shown to proceed with a high degree of chirality transfer. uea.ac.uk However, a significant challenge in these reactions is the potential for racemization of the allene under the catalytic conditions. The efficiency of chirality transfer can be influenced by factors such as the nature of the nucleophile and the reaction conditions. For example, in some gold-catalyzed reactions, aromatic amines as nucleophiles led to better chirality transfer than aliphatic amines. uea.ac.uk
The synthesis of chiral heterocycles can also be achieved through chirality transfer from chiral diols. For example, chiral 1,4-diols can be converted into the corresponding chiral tetrahydrofuran (B95107) derivatives. researchgate.net Furthermore, these diols can be transformed into N-substituted pyrrolidine (B122466) derivatives via their dimesylates, with the reaction proceeding through a double nucleophilic substitution that maintains stereochemical integrity. researchgate.net
| Reaction Type | Chiral Source | Key Transformation | Product | Observations |
| Enantioselective Addition | Photoresponsive catalyst | Diethylzinc to benzaldehyde | Chiral secondary alcohol | Reversible enantioselectivity controlled by light |
| Intermolecular Addition | Chiral allene | Gold-catalyzed addition of carbamates | Enantioenriched allylic amine | High degree of chirality transfer |
| Intramolecular Cyclization | Chiral 1,4-diol | Self-condensation of dimesylate | Chiral tetrahydrofuran | Chirality of the diol is transferred to the cyclic ether |
| Nucleophilic Substitution | Chiral 1,4-diol dimesylate | Reaction with primary amines | N-substituted pyrrolidine | Formation of two C-N bonds with controlled stereochemistry |
Spectroscopic and Chromatographic Methods for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) is critical for evaluating the success of an asymmetric synthesis. A variety of spectroscopic and chromatographic techniques are employed for this purpose.
Chromatographic Methods:
Chiral chromatography is a cornerstone for separating and quantifying enantiomers.
Gas Chromatography (GC): Chiral GC, often employing capillary columns with chiral stationary phases like modified cyclodextrins, is a powerful tool for analyzing volatile chiral compounds. udl.cat In some cases, derivatization of chiral alcohols to their corresponding esters (e.g., acetates or trifluoroacetates) can enhance volatility and improve separation. udl.cat An alternative GC-based method for determining the e.e. of chiral secondary alcohols involves derivatization with achiral phosphorus coupling reagents to form diastereomeric (thio)phosphonates, which can then be separated on a standard achiral column. rug.nlrug.nl
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most widely used methods for e.e. determination. researchgate.net It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Beta-cyclodextrin bonded stationary phases are one example of a CSP used for the separation of enantiomers. acs.org
Spectroscopic Methods:
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), offer rapid and often non-destructive methods for e.e. determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The principle behind using NMR to determine e.e. is to convert the pair of enantiomers into a pair of diastereomers, which are distinguishable in the NMR spectrum. This can be achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
³¹P-NMR: This technique is particularly advantageous due to the large chemical shift dispersion of phosphorus. Chiral alcohols can be reacted with phosphorus-containing CDAs, and the resulting diastereomers can be quantified by integrating their distinct signals in the ³¹P-NMR spectrum. researchgate.net
¹⁹F-NMR: Chiral alcohols and amines can be labeled with a fluorine-containing group, and the addition of a chiral solvating agent, such as a cationic cobalt(III) complex, can induce separate signals for the enantiomers in the ¹⁹F-NMR spectrum. bohrium.comacs.org
¹H-NMR: While less common due to signal overlap, the use of chiral solvating agents can also induce chemical shift differences in the ¹H-NMR spectra of enantiomers. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, and this technique can be used to determine the e.e. of a sample. By using a sensor that binds to the chiral alcohol, the resulting complex can generate a CD spectrum whose intensity is proportional to the e.e. nih.gov This method can be combined with multivariate regression models to predict the complete stereoisomeric composition of a mixture. nih.gov
| Method | Principle | Analyte Example | Key Features |
| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase | Chiral alcohols (or their volatile derivatives) | High resolution for volatile compounds. udl.cat |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Wide range of chiral compounds | Widely applicable and reliable standard method. researchgate.net |
| ³¹P-NMR Spectroscopy | Formation of diastereomers with a chiral P-reagent | Chiral alcohols, amines, thiols | Large chemical shift differences, simple spectra. researchgate.net |
| ¹⁹F-NMR Spectroscopy | Formation of diastereomeric complexes with a CSA | Fluorine-labeled chiral alcohols and amines | Clean baseline separation of enantiomeric signals. bohrium.comacs.org |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of polarized light | Chiral alcohols | Can be used for high-throughput screening. nih.gov |
Applications of 1,1 Diphenyloctan 1 Ol and Its Derivatives As Synthetic Intermediates
Precursors for Advanced Organic Materials
There is no available research demonstrating the use of 1,1-Diphenyloctan-1-ol or its derivatives as precursors for advanced organic materials. In theory, molecules with its backbone could be functionalized to create monomers for polymerization or core structures for liquid crystals, but no such materials derived from this specific compound have been reported.
Intermediates in the Synthesis of Chiral Auxiliaries and Ligands
The synthesis of chiral auxiliaries and ligands from tertiary alcohols is a known strategy in asymmetric synthesis. wikipedia.org However, there are no specific reports of this compound being used as an intermediate for these purposes. The compound itself is achiral, and while it could potentially be a precursor to a chiral molecule through subsequent reactions, this pathway has not been described in the literature. The development of new chiral auxiliaries often involves readily available and conformationally rigid structures, and this compound may not possess the desired structural features. nih.gov
Role in Generating Libraries of Chemically Diverse Compounds
Combinatorial chemistry is a powerful method for generating large numbers of compounds for high-throughput screening. nih.govnih.gov This process relies on robust chemical reactions and a diverse set of building blocks. A search of the relevant literature indicates that this compound has not been reported as a scaffold or building block in the generation of any combinatorial libraries.
Computational and Theoretical Studies on Diphenyl Alcohols
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. core.ac.ukmdpi.com DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and determining activation energies. core.ac.uk
In the context of diphenyl alcohols, DFT can be employed to study a variety of reactions, including dehydration, oxidation, and substitution reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the prediction of the most likely reaction pathway and provides insights into the factors that control reaction rates and outcomes.
For example, a DFT study on a reaction involving a diphenyl alcohol would typically involve the following steps:
Optimization of the geometries of all species involved in the reaction.
Calculation of the vibrational frequencies to confirm that reactants and products correspond to minima on the potential energy surface and that transition states have a single imaginary frequency.
The choice of functional and basis set is critical for the accuracy of DFT calculations. mdpi.com Hybrid functionals, such as B3LYP, are often used for their ability to provide reliable results for a wide range of chemical systems. core.ac.uk
Table 1: Representative Parameters for DFT Calculations in Reaction Mechanism Studies
| Parameter | Description | Typical Software |
|---|---|---|
| Functional | Approximates the exchange-correlation energy. Common choices include B3LYP, M06-2X, and ωB97X-D. | Gaussian, ORCA, Q-Chem |
| Basis Set | A set of mathematical functions used to build molecular orbitals. Examples are 6-31G(d,p) and def2-TZVP. | Gaussian, ORCA, Q-Chem |
| Solvation Model | Accounts for the effect of a solvent on the reaction. The Polarizable Continuum Model (PCM) is frequently used. | Gaussian, ORCA, Q-Chem |
| Thermochemical Analysis | Calculation of enthalpy, entropy, and Gibbs free energy to determine reaction spontaneity and equilibrium. | Gaussian, ORCA, Q-Chem |
Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)
Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the physical and chemical properties of alcohols. Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are used to study these interactions in detail.
For diphenyl alcohols, the presence of two bulky phenyl groups in proximity to the hydroxyl group can significantly influence hydrogen bonding patterns. Computational studies on phenyl derivatives of alcohols have shown that the phenyl group can decrease the number of hydrogen bonds formed compared to their aliphatic counterparts. nih.gov This is attributed to steric hindrance and the potential for competing π-π stacking interactions between the aromatic rings. nih.gov
Molecular dynamics (MD) simulations can provide a dynamic picture of hydrogen bonding in the liquid state. acs.org These simulations can reveal the average number of hydrogen bonds per molecule, the lifetime of hydrogen bonds, and the geometry of hydrogen-bonded clusters. Ab initio molecular dynamics, which uses quantum mechanical calculations to determine the forces between atoms, offers a particularly accurate description of these interactions. acs.org
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing hydrogen bonds. QTAIM analysis of the electron density can identify bond critical points and quantify the strength and nature of the hydrogen bond.
Table 2: Comparison of Hydrogen Bonding Characteristics in Alcohols from Computational Studies
| Compound | Computational Method | Key Findings |
|---|---|---|
| Phenyl derivatives of butanol | Molecular Dynamics | The phenyl group leads to a more disordered molecular organization and a decrease in the number of O-H···O hydrogen bonds. nih.gov |
| Phenol-acetaldehyde complexes | DFT (QTAIM, NCI) | Phenol forms stronger hydrogen bonds compared to methanol (B129727) and ethanol (B145695) in complexes with acetaldehyde. |
| Triphenylmethanol | X-ray Diffraction and DFT | Forms tetrahedral clusters through weak intermolecular hydrogen bonds. nih.gov |
| Linear Alcohols (Methanol to Pentanol) | Ab Initio Molecular Dynamics | Hydrogen bonds show a strong orientation dependence, similar to water. acs.org |
Prediction of Reactivity and Selectivity Parameters
Computational chemistry provides a suite of tools for predicting the reactivity and selectivity of molecules. These predictions are often based on the analysis of the molecule's electronic structure.
Frontier Molecular Orbital (FMO) theory is a key concept in this area. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity. A small HOMO-LUMO gap is often indicative of high reactivity. mdpi.com The locations of the HOMO and LUMO can suggest the sites of electrophilic and nucleophilic attack, respectively.
Other reactivity descriptors that can be calculated include:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions: These functions indicate the change in electron density at a particular point in a molecule when an electron is added or removed, thus identifying the most reactive sites for nucleophilic and electrophilic attack.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to provide a quantitative measure of a molecule's reactivity. nih.gov
These parameters are invaluable for understanding and predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. nih.gov For instance, in a reaction with multiple possible products, DFT calculations can be used to determine the activation energies for each pathway, allowing for a prediction of the major product.
Table 3: Calculated Reactivity Parameters for a Representative Diphenyl Alcohol (Diphenylmethanol)
| Parameter | Description | Calculated Value (Illustrative) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 6.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 3.0 eV |
| Electronegativity (χ) | Power of an atom to attract electrons to itself | 3.5 eV |
| Electrophilicity Index (ω) | A measure of electrophilic power | 2.04 eV |
Note: These are illustrative values for diphenylmethanol (B121723) and would need to be specifically calculated for 1,1-diphenyloctan-1-ol.
Conformational Analysis and Stereochemical Insights
The three-dimensional structure of a molecule, including its various conformations, is critical to its reactivity and biological activity. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies.
For a flexible molecule like this compound, with its rotatable single bonds, a large number of conformations are possible. Computational methods can be used to systematically explore the conformational space and identify the low-energy conformers that are most likely to be populated at a given temperature. This is often achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.
Once the stable conformers are identified, their geometries can be optimized, and their relative energies can be calculated with high accuracy using methods like DFT. nih.gov This information is crucial for understanding the stereochemical outcome of reactions. The stereoselectivity of a reaction is often determined by the relative stabilities of the transition states leading to the different stereoisomeric products, which in turn are influenced by the conformations of the reactants. researchgate.net
For chiral alcohols, computational methods can also be used to predict chiroptical properties, such as optical rotation and circular dichroism spectra. nih.gov By comparing the calculated spectra for different enantiomers with experimental data, the absolute configuration of the molecule can be determined.
Table 4: Illustrative Conformational Analysis of a Substituted Diphenyl Alcohol
| Conformer | Dihedral Angle (°C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 60 | 0.00 | 60 |
| 2 | 180 | 0.50 | 30 |
| 3 | -60 | 1.20 | 10 |
Note: This table presents illustrative data for a generic substituted diphenyl alcohol. A detailed conformational analysis would be required for this compound.
Green Chemistry Principles Applied to the Synthesis and Transformations of 1,1 Diphenyloctan 1 Ol
Atom Economy Maximization in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. nih.gov An ideal reaction has a 100% atom economy, meaning there are no waste atoms generated. acs.org
Table 1: Theoretical Atom Economy for the Grignard Synthesis of 1,1-Diphenyloctan-1-ol
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Reactant | Molecular Formula | Molar Mass ( g/mol ) | Product | Molecular Formula | Molar Mass ( g/mol ) | % Atom Economy |
| Benzophenone (B1666685) | C₁₃H₁₀O | 182.22 | Octylmagnesium Bromide | C₈H₁₇BrMg | 217.53 | This compound | C₂₀H₂₆O | 298.42 | 74.6% |
Calculation: [Mass of Product / (Total Mass of Reactants)] x 100
To enhance atom economy, synthetic strategies should aim for addition reactions where all reactant atoms are integrated into the product. nih.gov While challenging for this specific target, exploring alternative routes that minimize the use of stoichiometric reagents in favor of catalytic processes is a key goal. acs.org
Development of Environmentally Benign Catalytic Systems
Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher selectivity, lower energy consumption, and reduced waste by using sub-stoichiometric amounts of a catalyst. acs.orgmdpi.com
A significant advancement in green chemistry is the development of synthetic methods that avoid heavy or precious transition metals, which can be toxic, costly, and leave trace contaminants in the final product. Recent research into the synthesis of structurally similar compounds, such as 1,3-diphenylpropan-1-ol (B1266756), has demonstrated the feasibility of transition-metal-free approaches.
One innovative study developed a pathway for the β-alkylation of 1-phenylethanol (B42297) with benzyl (B1604629) alcohols using sodium tert-butoxide (t-BuONa) as a dual-role reagent that acts as both a base and a radical initiator. nih.govresearchgate.net This method proceeds via a radical coupling mechanism under an inert atmosphere, successfully producing various diphenyl-substituted alcohols in good to excellent yields without a transition metal catalyst. nih.govresearchgate.netresearchgate.net This strategy highlights a potential avenue for the cross-coupling of simpler precursors to build the this compound framework, circumventing the need for traditional organometallic reagents.
Organocatalysis, which uses small organic molecules as catalysts, represents another powerful transition-metal-free strategy. mdpi.com For instance, proline and its derivatives have been used in the enantioselective synthesis of other complex alcohols, showcasing the potential of organocatalysts to facilitate C-C bond formation with high selectivity.
For transformations involving alcohols, several recyclable heterogeneous systems have been developed.
Impregnated Metal Catalysts: A novel catalyst comprising iridium impregnated on magnetite (Fe₃O₄) has been successfully used for the cross-alkylation of primary alcohols. researchgate.net This catalyst is not only efficient but also easily recoverable using a magnet, and it can be reused multiple times without significant loss of activity. researchgate.net
Polymer-Supported Catalysts: Hypervalent iodine reagents, which are metal-free oxidizing agents, can be immobilized on a polymer support. rsc.org These solid-supported catalysts have been used for the efficient oxidation of secondary alcohols and can be recovered by filtration and reused, offering a sustainable alternative to metal-based oxidants. rsc.org
Zeolites: Zeolites are crystalline aluminosilicates that serve as robust heterogeneous catalysts in various industrial applications, including alkylation and acylation reactions, due to their well-defined pore structures and high thermal stability. mdpi.com Mesoporous zeolites, with larger pores, can accommodate bulkier molecules and offer improved diffusion, enhancing catalytic activity and lifetime. mdpi.com
Table 2: Comparison of Catalytic Systems for Alcohol Synthesis and Transformation
| Catalyst Type | Example | Key Advantages | Relevant Transformation |
| Homogeneous | Grignard Reagent (Stoichiometric) | High reactivity, well-established | C-C bond formation |
| Transition-Metal-Free | t-BuONa (Base/Radical Initiator) | Avoids toxic metals, low cost | Radical coupling of alcohols nih.govresearchgate.net |
| Heterogeneous (Metal) | Iridium on Magnetite (Ir/Fe₃O₄) | Recyclable, easy magnetic separation | Cross-alkylation of alcohols researchgate.net |
| Heterogeneous (Metal-Free) | Polymer-Supported IBX | Recyclable, metal-free, easy filtration | Oxidation of alcohols rsc.org |
Implementation of Green Solvents and Solvent-Free Processes
Solvents account for a significant portion of the mass and energy usage in chemical processes and are a major source of waste and environmental concern. mdpi.com The selection of greener solvents is therefore critical. Traditional syntheses of this compound via the Grignard reaction rely on volatile and flammable ethers like diethyl ether or tetrahydrofuran (B95107) (THF).
Green solvent strategies focus on replacement or elimination:
Safer Alternatives: Replacing conventional solvents with bio-based alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, is a viable option. Other solvents considered greener due to their lower toxicity and biodegradability include glycerol (B35011) and ionic liquids. researchgate.netgaspublishers.com
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. mdpi.com While organometallic reactions are traditionally water-sensitive, modern techniques have enabled certain catalytic reactions, such as some Mannich reactions, to be performed in aqueous media. mdpi.com
Solvent-Free Reactions: The ideal scenario is to conduct reactions without any solvent. This is often achievable in reactions involving liquid substrates or by using techniques like ball milling, where mechanical energy initiates the reaction between solid components.
A study on the transition-metal-free synthesis of 1,3-diphenylpropan-1-ol found that non-polar solvents like toluene (B28343) and xylene were effective, with toluene providing an excellent yield of 95%. nih.gov While toluene is not considered a "green" solvent, this research indicates that solvent choice is crucial and must be optimized on a case-by-case basis.
Energy Efficiency in Reaction Design (e.g., Ambient Conditions, Microwave Assistance)
Reducing energy consumption is another key principle of green chemistry. This can be achieved by designing reactions that proceed under mild conditions (ambient temperature and pressure) or by employing alternative energy sources that improve efficiency.
Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing reaction rates and, in many cases, improving product yields. univpancasila.ac.id Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically shorter reaction times compared to conventional heating methods. rsc.orgnih.gov For example, a microwave-assisted synthesis of 1,2,4-triazole (B32235) derivatives reduced the reaction time from 27 hours to just 30 minutes. nih.gov Another study on the synthesis of hydantoins demonstrated that a one-pot, microwave-assisted process was not only faster (<2 hours) but also eliminated the need for purification by column chromatography, further improving its green credentials. beilstein-journals.org Such technology could be readily applied to the synthesis of this compound to reduce energy consumption and potentially improve yields. mdpi.com
Waste Minimization and Prevention Strategies
The most fundamental principle of green chemistry is the prevention of waste, as it is better to prevent waste than to treat or clean it up afterward. acs.orgrepec.org This concept extends beyond atom economy to encompass all aspects of a chemical process.
Key strategies for waste minimization include:
One-Pot Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly reduce waste. nih.gov This approach saves on solvents used for workup and purification, reduces energy consumption, and saves time. nih.gov
Process Optimization: Careful planning and control of chemical reactions can minimize the formation of byproducts. This includes maintaining an accurate inventory of chemicals to avoid over-purchasing and the eventual disposal of expired reagents. yale.edu
Waste Segregation: Properly segregating waste streams, such as keeping organic wastes separate from metal-containing wastes, can simplify disposal and recycling efforts. yale.edu
Use of Renewable Feedstocks: Designing syntheses that start from renewable raw materials rather than petroleum-based chemicals is a long-term goal for sustainability. scispace.com
By integrating these principles, the synthesis and transformation of this compound can be systematically redesigned to be more efficient, safer, and environmentally benign.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of tertiary alcohols, including 1,1-diphenyloctan-1-ol, traditionally relies on Grignard reactions, which, while effective, often involve stoichiometric reagents and can be sensitive to reaction conditions. Future research is focused on developing more sustainable and robust catalytic systems.
A promising area is the use of transition-metal-catalyzed cross-coupling reactions. semanticscholar.org Catalysts based on cobalt, copper, and chromium have shown efficacy in carbon-carbon bond formation using a wide array of Grignard reagents with electrophilic partners. semanticscholar.org For instance, cobalt-catalyzed systems can facilitate the coupling of aryl Grignard reagents with various substrates. semanticscholar.orgacs.org Similarly, nickel complexes have been identified as competent catalysts for the cross-coupling of aryl halides with Grignard reagents, suggesting a pathway to synthesize precursors for this compound. nih.gov
Another key trend is the development of "green" reaction media and one-pot syntheses. A notable example is the ruthenium-catalyzed isomerization of allylic alcohols combined with the chemoselective addition of organometallic reagents in deep eutectic solvents. rsc.orgrsc.org This method allows for the one-pot synthesis of tertiary alcohols with high atom economy and excellent yields (up to 99%) under mild, environmentally friendly conditions. rsc.orgrsc.org Research into novel iron-based metal-organic frameworks (MOFs) also presents opportunities for developing recyclable catalysts for the selective oxidation of alcohols, a potential step in a multi-step synthesis. nih.gov The overarching goal is to replace stoichiometric processes with catalytic ones that offer higher efficiency, use less hazardous materials, and reduce waste, aligning with the principles of green chemistry. rsc.orgrsc.orgnih.gov
| Catalyst System | Key Features | Potential Application for this compound Synthesis | Source |
| Ruthenium(IV) in Deep Eutectic Solvents | One-pot, three-step reaction; high atom economy; biorenewable solvent; mild conditions. | Sustainable synthesis from an allylic alcohol precursor via isomerization and Grignard addition. | rsc.orgrsc.org |
| Cobalt/Nickel Halides | Catalytic cross-coupling of Grignard reagents with aryl or alkyl halides. | Catalytic synthesis of the ketone precursor (e.g., octanophenone) or direct coupling. | semanticscholar.orgnih.gov |
| Iron-based MOFs | Heterogeneous, reusable catalyst for selective alcohol oxidation. | Green oxidation of a secondary alcohol to the ketone precursor. | nih.gov |
Development of Advanced Stereoselective Methodologies
While this compound is achiral, the synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry due to the steric hindrance around the carbon atom bearing the hydroxyl group. chinesechemsoc.orgchinesechemsoc.orgnih.gov Future research will focus on creating chiral analogues of this compound by developing advanced stereoselective methods. The catalytic asymmetric addition of carbon nucleophiles to ketones is the most direct route. researchgate.net
Significant progress has been made in the catalytic enantioselective synthesis of tertiary alcohols with adjacent stereocenters, which provides a foundation for tackling simpler systems. chinesechemsoc.orgchinesechemsoc.org One key area is the development of chiral catalysts for the asymmetric addition of Grignard reagents to prochiral ketones. rug.nl For example, the synthesis of a chiral version of this compound could be achieved by the enantioselective addition of an octyl Grignard reagent to benzophenone (B1666685) or a phenyl Grignard reagent to octanophenone.
Kinetic resolution is another powerful strategy for obtaining enantioenriched tertiary alcohols from racemic mixtures. sioc-journal.cn Although challenging, novel non-enzymatic kinetic resolution protocols are emerging. sioc-journal.cn Furthermore, methods like the highly diastereo- and enantioselective cyanosilylation of ketones can produce complex tertiary alcohols, and these principles can be adapted for simpler targets. chinesechemsoc.orgchinesechemsoc.org Recent work has also demonstrated stereoretentive nucleophilic substitution (SN1) reactions at tertiary homoallylic alcohols, showcasing advanced control over stereochemistry at congested centers. acs.org The development of these methodologies is crucial for accessing optically pure tertiary alcohols for applications in medicinal chemistry and materials science. nih.govnumberanalytics.comresearchgate.net
Integration with Flow Chemistry and Continuous Manufacturing
The shift from batch to continuous manufacturing is a major trend in the pharmaceutical and fine chemical industries, offering improved safety, efficiency, and consistency. mitsui.comteknoscienze.com Grignard reactions, which are central to the synthesis of this compound, are often highly exothermic and difficult to control on a large scale in batch reactors. vapourtec.com Flow chemistry provides a solution by using microreactors or coiled tubes with high surface-area-to-volume ratios, allowing for excellent heat transfer and precise temperature control. ganeshremedies.commt.com
The application of flow chemistry to Grignard additions for producing secondary and tertiary alcohols has been successfully demonstrated. vapourtec.comresearchgate.net This approach enables reactions to be run safely at room temperature or higher, often with very short residence times, leading to high yields and selectivity. researchgate.net For the synthesis of this compound, a continuous flow process would involve pumping streams of the ketone (e.g., benzophenone) and the Grignard reagent (e.g., octylmagnesium bromide) to a mixing point and then through a reactor coil. dtu.dkgordon.edu This setup minimizes the volume of hazardous reagents present at any given moment and allows for automated, continuous production. mt.com Future research will focus on optimizing these flow processes, integrating in-line monitoring techniques (like FTIR spectroscopy) for real-time quality control, and developing fully continuous multi-step syntheses. mt.comamericanpharmaceuticalreview.com
| Parameter | Batch Processing | Flow Chemistry / Continuous Manufacturing |
| Safety | High risk due to large volumes of reagents and potential for thermal runaway. | Significantly improved safety due to small reaction volumes and superior heat control. ganeshremedies.commt.com |
| Efficiency | Often requires long reaction times and complex workup procedures. | Short residence times (seconds to minutes), higher throughput, and potential for automation. researchgate.netgordon.edu |
| Process Control | Difficult to control temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and stoichiometry, leading to higher selectivity. ganeshremedies.com |
| Scalability | Scaling up is challenging and often requires significant process redesign. | Easily scalable by running the system for longer periods or using parallel reactors. mitsui.com |
Investigation of Bio-Inspired Synthetic Routes
Nature provides a vast inspiration for developing novel and sustainable chemical transformations. While traditional synthesis of tertiary alcohols can involve harsh conditions, biocatalysis and bio-inspired routes offer mild and highly selective alternatives. researchgate.net The enzymatic synthesis of tertiary alcohols remains a challenge but is a rapidly growing field of research. researchgate.net
One emerging strategy is the use of chemoenzymatic cascades. For example, a one-pot, two-step process has been developed that combines the biocatalytic oxidation of a secondary alcohol to a ketone using a laccase/TEMPO system, followed by the ultrafast addition of an organometallic reagent. rsc.org This approach successfully marries the selectivity of enzymes with the power of traditional organometallic chemistry in an aqueous medium. rsc.org
Furthermore, the toolbox of enzymes capable of forming carbon-carbon bonds is expanding. nih.govresearchgate.net Aldolases, for instance, are being explored for their ability to stereoselectively construct tertiary alcohols. researchgate.net Although direct enzymatic synthesis of this compound is not yet established, future research could focus on engineering or discovering enzymes that can catalyze the addition of organometallic-like nucleophiles or facilitate novel C-C bond formations. princeton.edunih.govmdpi.com Bio-inspired approaches, such as mimicking enzymatic desaturation processes, could also lead to new methods for creating functionalized analogues. nih.gov These routes promise greener, more efficient, and highly selective pathways to complex molecules. rsc.org
Discovery of New Chemical Reactivities and Applications for this compound Analogues
While this compound itself has defined applications, future research will increasingly focus on discovering novel reactivities and creating analogues with enhanced or entirely new properties. The tertiary alcohol functional group is of particular interest in medicinal chemistry because it can improve metabolic stability. acs.org Unlike primary and secondary alcohols, the tertiary carbinol carbon cannot be directly oxidized, and the surrounding bulky groups can shield the hydroxyl group from other metabolic pathways like glucuronidation. acs.org This makes the design of analogues of this compound an attractive strategy for developing new therapeutic agents. numberanalytics.comacs.org
Research into the fundamental reactivity of tertiary alcohols is also uncovering new synthetic possibilities. For example, the photocatalysis of tertiary alcohols on titanium dioxide surfaces has been shown to induce unexpected C-C bond cleavage, leading to a disproportionation reaction that forms an alkane and a ketone. nih.gov This type of reactivity opens up new avenues for using tertiary alcohols as precursors in novel chemical transformations. nih.gov
The synthesis of analogues with different substituents is another key research direction. The preparation of a tridecafluoro-analogue, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1,1-diphenyloctan-1-ol, has been reported, indicating interest in fluorinated derivatives which can have unique biological and material properties. mdpi.com By systematically modifying the aryl and alkyl groups of the parent molecule, researchers can tune its physical and chemical properties for specific applications in materials science, agrochemicals, and pharmaceuticals. ijprems.comacs.org
Q & A
Basic Research Questions
Q. How can 1,1-Diphenyloctan-1-ol be synthesized with high purity, and what experimental protocols ensure reproducibility?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions. To ensure purity:
- Use anhydrous conditions to prevent side reactions (e.g., hydrolysis).
- Characterize intermediates via thin-layer chromatography (TLC) and confirm final product purity with HPLC (≥95% purity threshold).
- Follow guidelines for experimental reproducibility: document solvent ratios, catalyst loadings, and reaction times in detail .
- Key Data : CAS 17222-56-9 (for reference standardization) .
Q. What spectroscopic techniques are most effective for confirming the structural identity of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to verify phenyl group integration (10 aromatic protons) and the hydroxyl proton (δ ~1.5–2.0 ppm, broad).
- FT-IR : Confirm the presence of -OH (stretch ~3200–3600 cm) and aromatic C-H (stretch ~3000–3100 cm).
- Mass Spectrometry (MS) : Validate molecular weight (calculated for CHO: 282.4 g/mol) via high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound across studies?
- Methodological Answer :
- Multi-database validation : Cross-reference PubChem, NIST, and peer-reviewed journals to identify consensus values.
- Reproducibility testing : Replicate experiments under standardized conditions (e.g., controlled humidity, solvent grade).
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers caused by impurities or measurement errors .
Q. What experimental strategies are recommended for studying the steric and electronic effects of this compound in catalytic systems?
- Methodological Answer :
- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict electron density distribution and steric hindrance.
- Kinetic studies : Monitor reaction rates under varying concentrations to assess substrate-catalyst interactions.
- X-ray crystallography : If crystalline derivatives are obtainable, analyze bond angles and spatial arrangement of phenyl groups .
Q. How should researchers design impurity profiling studies for this compound, and what analytical techniques are critical?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted diphenylmethane or oxidation byproducts) with a limit of detection (LOD) ≤0.1%.
- GC-FID : Quantify volatile impurities (e.g., residual solvents).
- Elemental analysis : Verify stoichiometric consistency (C, H, O % deviation ≤0.3%) .
Data Interpretation and Reporting
Q. What are best practices for reporting conflicting reactivity data of this compound in oxidation studies?
- Methodological Answer :
- Controlled variable testing : Isolate factors like temperature, solvent polarity, and oxidizing agent (e.g., KMnO vs. PCC).
- Mechanistic probes : Use isotopic labeling (O) to trace oxygen incorporation pathways.
- Peer validation : Share raw data (e.g., chromatograms, spectra) in supplementary materials to enable independent verification .
Q. How can computational methods complement experimental data in predicting the environmental behavior of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
